1-(4-fluorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
1-(4-FLUOROPHENYL)-4-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that belongs to the class of octahydroquinoline derivatives This compound is characterized by the presence of fluorophenyl and methylphenyl groups attached to an octahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-4-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline and 4-methylaniline with cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and recrystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROPHENYL)-4-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
1-(4-FLUOROPHENYL)-4-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-4-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-CHLOROPHENYL)-4-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
- 1-(4-BROMOPHENYL)-4-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Uniqueness
1-(4-FLUOROPHENYL)-4-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to its chloro- and bromo- analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H20FNO2 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione |
InChI |
InChI=1S/C22H20FNO2/c1-14-5-7-15(8-6-14)18-13-21(26)24(17-11-9-16(23)10-12-17)19-3-2-4-20(25)22(18)19/h5-12,18H,2-4,13H2,1H3 |
InChI Key |
GCELNNYHNLMJAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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